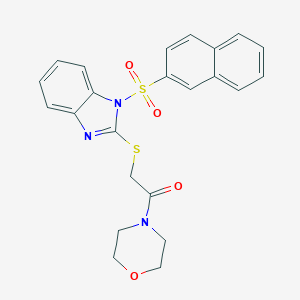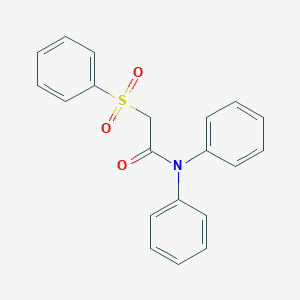
N-(sec-butyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2,4-difluorobenzenesulfonamide, also known as DBS-043, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. DBS-043 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves its interaction with ion channels, which are proteins that regulate the flow of ions across cell membranes. N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been shown to modulate the activity of certain ion channels, such as the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these ion channels, N-(sec-butyl)-2,4-difluorobenzenesulfonamide can affect various physiological processes, such as pain perception and neuronal excitability.
Biochemical and Physiological Effects:
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target ion channel and the cell type. For example, N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the activity of ASIC1a, which is involved in pain perception and neuronal excitability. Inhibition of ASIC1a by N-(sec-butyl)-2,4-difluorobenzenesulfonamide can lead to the reduction of pain sensation and the suppression of epileptic seizures. N-(sec-butyl)-2,4-difluorobenzenesulfonamide has also been shown to activate TRPV1, which is involved in the regulation of body temperature and pain perception. Activation of TRPV1 by N-(sec-butyl)-2,4-difluorobenzenesulfonamide can lead to the sensation of heat and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels. N-(sec-butyl)-2,4-difluorobenzenesulfonamide can be used as a tool compound to study the function of ion channels in various physiological processes. However, N-(sec-butyl)-2,4-difluorobenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using N-(sec-butyl)-2,4-difluorobenzenesulfonamide.
Zukünftige Richtungen
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown great potential for various research fields, and there are several future directions that could be explored. One direction is the development of new N-(sec-butyl)-2,4-difluorobenzenesulfonamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of N-(sec-butyl)-2,4-difluorobenzenesulfonamide in other physiological processes, such as inflammation and cardiovascular function. Furthermore, N-(sec-butyl)-2,4-difluorobenzenesulfonamide could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, N-(sec-butyl)-2,4-difluorobenzenesulfonamide is a promising compound that could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves a multi-step process that starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. This reaction yields N-(sec-butyl)-2,4-difluorobenzenesulfonamide as the final product. The purity of N-(sec-butyl)-2,4-difluorobenzenesulfonamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain. In cancer research, N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth of certain cancer cells, which could lead to the development of new cancer therapies. In drug discovery, N-(sec-butyl)-2,4-difluorobenzenesulfonamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
Produktname |
N-(sec-butyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C10H13F2NO2S |
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
N-butan-2-yl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C10H13F2NO2S/c1-3-7(2)13-16(14,15)10-5-4-8(11)6-9(10)12/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
GHZREYDCAKEYHR-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)

![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)


